Maslinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL

Sparingly soluble in aqueous buffers

Synonyms

Canonical SMILES

Isomeric SMILES

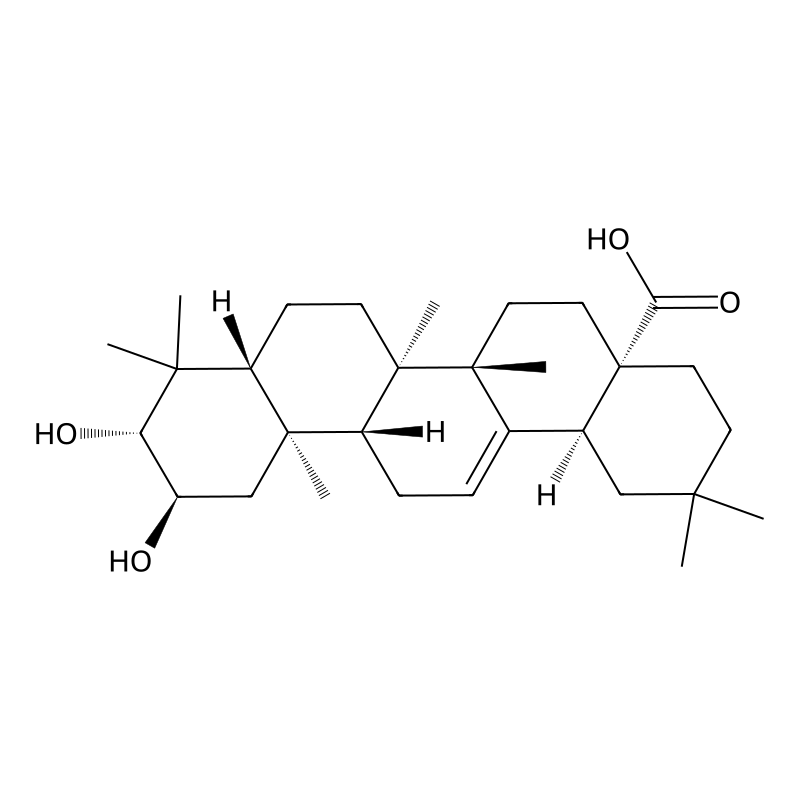

Maslinic acid is a pentacyclic triterpene acid, chemically classified as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol. It is primarily extracted from the leaves and fruits of the olive tree (Olea europaea) and has been identified in over 30 plant species, including Lagerstroemia speciosa and Crataegus oxyacantha. Maslinic acid is characterized by its low toxicity and significant biological activity, making it a candidate for various therapeutic applications .

Research suggests MA exerts its biological effects through various mechanisms, including:

- Antioxidant activity: MA scavenges free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory effects: MA may suppress the production of pro-inflammatory cytokines, reducing inflammation [].

- Anticancer properties: MA has been shown to induce cell death (apoptosis) in various cancer cell lines [, ]. The exact mechanisms are still being elucidated but may involve cell cycle arrest and hindering angiogenesis (blood vessel formation) in tumors.

These mechanisms require further investigation, but the current evidence suggests MA's potential for various health benefits.

Anti-cancer activity

Numerous studies have explored the anti-cancer potential of MA against various cancer types, including colon, lung, pancreatic, and prostate cancer []. The proposed mechanisms of action involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and blocking angiogenesis (blood vessel formation) in tumors [].

Anti-inflammatory and neuroprotective effects

MA exhibits anti-inflammatory properties by regulating inflammatory pathways and reducing oxidative stress. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where chronic inflammation plays a significant role.

Cardioprotective and metabolic regulation

Research suggests that MA might offer benefits for heart health by lowering blood lipids, preventing the harmful oxidation of lipids, and regulating blood sugar levels. These properties potentially contribute to the prevention and management of cardiovascular diseases and diabetes.

Other potential applications

Studies are investigating the potential of MA in treating various other conditions, including liver diseases, epilepsy, and skin disorders.

Maslinic acid has demonstrated a wide range of biological activities:

- Antioxidant Properties: It exhibits antioxidant capabilities against reactive oxygen and nitrogen species, contributing to cellular protection .

- Anti-inflammatory Effects: Maslinic acid suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in murine macrophages .

- Antitumor Activity: It has been shown to inhibit the proliferation of various cancer cell lines, including lung, colon, ovarian, gastric, and breast cancers. The compound promotes apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .

- Antidiabetic Effects: Maslinic acid enhances glucose metabolism by inhibiting glycogen phosphorylase in liver cells .

Maslinic acid can be synthesized through various methods:

- Extraction from Natural Sources: The most common method involves extracting maslinic acid from olive leaves or pomace using solvents like ethanol or ethyl acetate. Optimal extraction conditions typically involve temperatures around 65–70 °C with specific material-to-solvent ratios .

- Ultrasound-Assisted Extraction: This method enhances extraction efficiency while minimizing thermal degradation of the compound .

- Supercritical Fluid Extraction: Utilizing carbon dioxide as a solvent at high pressures allows for effective extraction without using harmful organic solvents .

- Chemical Synthesis: Laboratory synthesis can also be achieved starting from simpler triterpenes through cyclization and functional group modifications.

Maslinic acid has several potential applications:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, maslinic acid is being explored as a therapeutic agent for various diseases, including diabetes and cancer .

- Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at promoting health and preventing diseases.

- Cosmetics: The compound's skin-protective effects have led to its incorporation into cosmetic formulations .

Research indicates that maslinic acid enhances the efficacy of established anticancer drugs like doxorubicin by inhibiting drug efflux transporters, thereby increasing intracellular drug accumulation . Additionally, studies suggest that maslinic acid may interact with glutamate transporters in the brain, potentially offering neuroprotective benefits .

Maslinic acid belongs to a broader class of triterpenes known as oleananes. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Oleanolic Acid | Pentacyclic Triterpene | Anti-inflammatory, hepatoprotective | Commonly found in olives; lower cytotoxicity |

| Ursolic Acid | Pentacyclic Triterpene | Antioxidant, anti-cancer | Exhibits stronger anti-cancer effects than maslinic acid |

| Betulinic Acid | Pentacyclic Triterpene | Antiviral, anti-cancer | Known for its potent antiviral properties |

| Glycyrrhizin | Triterpenoid Glycoside | Anti-inflammatory, hepatoprotective | Derived from licorice; acts through different pathways |

Maslinic acid is unique due to its specific structural features that confer distinct biological activities not fully replicated by other similar compounds. Its combination of low toxicity and diverse pharmacological effects positions it as a promising candidate for future therapeutic developments.

Molecular Formula and Physical Properties

Maslinic acid is a pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.70 grams per mole [1] [2] [3]. The compound exhibits characteristic physical properties that define its crystalline nature and chemical behavior. Maslinic acid appears as a white to off-white crystalline solid powder under standard conditions [6] [7]. The compound belongs to the class of pentacyclic triterpenes, specifically classified as a dihydroxy triterpenoid with a 6-6-6-6-6 fused pentacyclic structure [9] [10].

The fundamental molecular composition includes 30 carbon atoms grouped in five cycles, with seven methyl groups, two hydroxyl groups positioned at carbons 2 and 3, and one carboxyl group located at carbon 28 [10]. The compound demonstrates a highly hydrophobic nature due to its extensive aliphatic structure and limited polar functional groups [7]. The density of maslinic acid has been predicted to be 1.14 ± 0.1 grams per cubic centimeter [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₄ | [1] [2] [3] |

| Molecular Weight | 472.70 g/mol | [1] [2] [3] |

| Appearance | Crystalline solid powder | [6] [7] |

| Color | White to off-white | [7] |

| Density (predicted) | 1.14 ± 0.1 g/cm³ | [7] |

Structural Characteristics and Conformational Analysis

Maslinic acid possesses a pentacyclic triterpenoid structure based on the oleanane backbone, specifically identified as olean-12-ene substituted by hydroxy groups at positions 2 and 3 and a carboxyl group at position 28 [1] [2]. The structural framework consists of five interconnected rings forming a rigid, three-dimensional architecture characteristic of triterpenes [9]. The compound features a double bond between carbons 12 and 13, which contributes to its structural rigidity and defines the olefinic character within the molecule [7] [10].

The conformational analysis reveals that maslinic acid adopts a stable chair-like conformation for each of its cyclohexane rings, minimizing steric interactions between substituents [9]. The two hydroxyl groups at positions 2 and 3 adopt specific stereochemical orientations, with the 2-position hydroxyl in the alpha configuration and the 3-position hydroxyl in the beta configuration [8] [11]. This specific arrangement allows for intramolecular hydrogen bonding, which stabilizes the overall molecular conformation [9].

Self-assembly studies have demonstrated that maslinic acid can form bilayer vesicular structures through intermolecular hydrogen bonding, with the H-bonded dimeric structure measuring 2.62 nanometers in length [9]. X-ray diffraction studies have confirmed this bilayer arrangement, showing sharp peaks at 2θ = 3.37° corresponding to the d-spacing of 2.62 nanometers [9].

Stereochemistry and Isomeric Forms

Maslinic acid exhibits absolute stereochemistry with nine defined stereocenters out of nine possible positions [8]. The compound possesses the specific stereochemical designation as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid [11]. The stereochemical configuration at carbon 2 places the hydroxyl group in the alpha position (below the plane of the ring), while the hydroxyl group at carbon 3 occupies the beta position (above the plane of the ring) [8] [11].

The stereochemical arrangement significantly influences the biological activity and physical properties of the compound [8]. The defined stereocenters create a chiral environment that affects molecular recognition and interaction with biological targets [8]. No E/Z centers are present in the molecule due to the specific nature of the double bond in the triterpene framework [8].

Isomeric considerations include the relationship to other triterpenes such as oleanolic acid and arjunolic acid, which share similar backbone structures but differ in the number and position of hydroxyl groups [9]. Maslinic acid represents the dihydroxy variant, while oleanolic acid contains one hydroxyl group and arjunolic acid contains three hydroxyl groups [9]. The delta-maslinic acid isomer has been identified as a related triterpenoid structure [5].

Complete Nuclear Magnetic Resonance Spectroscopic Profile

¹H Nuclear Magnetic Resonance Assignment

The proton Nuclear Magnetic Resonance spectrum of maslinic acid has been completely assigned using high-resolution multidimensional Nuclear Magnetic Resonance spectroscopy techniques [14] [16]. The spectrum exhibits characteristic signals for the various proton environments within the pentacyclic structure [17]. The olefinic proton at position 12 provides a distinct triplet at δ 5.30 parts per million with a coupling constant of 3.5 hertz, serving as a starting point for structural elucidation [14].

The two hydroxyl-bearing carbons produce diagnostic signals, with the proton at carbon 2 (H-2β) appearing as a doublet of doublets at δ 2.73 parts per million with coupling constants of 4.5 and 10.0 hertz [17]. The proton at carbon 3 (H-3α) manifests as a doublet of doublets at δ 3.41 parts per million with similar coupling constants [17]. These signals confirm the dihydroxy nature of the compound and provide information about the stereochemical environment.

The methyl groups distributed throughout the structure exhibit singlet signals in the aliphatic region between δ 0.70 and 1.09 parts per million [17]. Specifically, the methyl groups appear at the following chemical shifts: CH₃-23 at δ 0.87, CH₃-24 at δ 0.75, CH₃-25 at δ 0.87, CH₃-26 at δ 0.70, CH₃-27 at δ 1.09, CH₃-29 at δ 0.88, and CH₃-30 at δ 0.91 parts per million [17].

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| H-2β | 2.73 | dd | J = 4.5, 10.0 | H at C-2 |

| H-3α | 3.41 | dd | J = 4.5, 10.0 | H at C-3 |

| H-12 | 5.17 | t | J = 3.5 | Olefinic proton |

| CH₃-23 | 0.87 | s | - | Methyl at C-4 |

| CH₃-24 | 0.75 | s | - | Methyl at C-4 |

| CH₃-25 | 0.87 | s | - | Methyl at C-10 |

| CH₃-26 | 0.70 | s | - | Methyl at C-8 |

| CH₃-27 | 1.09 | s | - | Methyl at C-14 |

| CH₃-29 | 0.88 | s | - | Methyl at C-17 |

| CH₃-30 | 0.91 | s | - | Methyl at C-20 |

¹³C Nuclear Magnetic Resonance Assignment

The carbon-13 Nuclear Magnetic Resonance spectrum of maslinic acid provides comprehensive information about all 30 carbon atoms in the molecule [14] [16] [17]. The carboxylic acid carbon (C-28) appears characteristically downfield at δ 178.3 parts per million, confirming the presence of the carboxyl functionality [17] [18]. The olefinic carbons C-12 and C-13 resonate at δ 122.7 and 143.6 parts per million, respectively, indicating the presence of the double bond in the triterpene framework [17] [18].

The hydroxyl-bearing carbons exhibit distinctive chemical shifts consistent with their oxygenated environment [17]. Carbon 2, bearing the alpha-hydroxyl group, resonates at δ 68.1 parts per million, while carbon 3, with the beta-hydroxyl group, appears at δ 82.2 parts per million [17]. The significant difference in chemical shifts reflects the different stereochemical environments and potential hydrogen bonding interactions [17].

The quaternary carbons throughout the structure appear at various chemical shifts reflecting their different environments [17]. Notable quaternary carbons include C-4 at δ 38.3, C-8 at δ 39.5, C-10 at δ 38.2, C-14 at δ 41.9, C-17 at δ 45.8, and C-20 at δ 30.6 parts per million [17]. The methyl carbons resonate in the expected aliphatic region between δ 15.3 and 32.9 parts per million [17].

| Position | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| C-1 | 38.9 | Methylene |

| C-2 | 68.1 | CH-OH |

| C-3 | 82.2 | CH-OH |

| C-4 | 38.3 | Quaternary C |

| C-5 | 55.1 | CH |

| C-12 | 122.7 | CH olefinic |

| C-13 | 143.6 | Quaternary C olefinic |

| C-28 (COOH) | 178.3 | Carboxylic acid |

| C-23 | 27.8 | CH₃ |

| C-24 | 15.6 | CH₃ |

| C-29 | 32.9 | CH₃ |

| C-30 | 23.9 | CH₃ |

³¹P Nuclear Magnetic Resonance Determination

The phosphorus-31 Nuclear Magnetic Resonance methodology for maslinic acid analysis involves derivatization with phosphitylating reagents to enable detection and quantification [14] [27]. The technique utilizes 2-chloro-4,4,5,5-tetramethyldioxaphospholane as the derivatizing agent, which reacts specifically with hydroxyl and carboxyl groups to form phosphitylated derivatives [27] [35].

Upon phosphitylation, maslinic acid produces three distinct signals in the phosphorus-31 Nuclear Magnetic Resonance spectrum corresponding to the two hydroxyl groups and one carboxyl group [27]. The phosphitylated hydroxyl groups can be distinguished through two-dimensional gradient-H-P-HMQC spectroscopy, which correlates the phosphorus signals with their corresponding proton environments [27]. The phosphitylated hydroxyl at carbon 2 correlates with the proton signal at δ 4.26 parts per million, while the hydroxyl at carbon 3 correlates with the proton at δ 3.63 parts per million [27].

The phosphorus-31 Nuclear Magnetic Resonance chemical shifts for the phosphitylated derivatives appear in characteristic regions based on the nature of the derivatized functional group [27] [35]. The methodology provides excellent accuracy and repeatability for quantitative analysis, with relative standard deviations typically below 4% for major components [27]. The technique requires careful attention to reaction time and temperature, as the phosphitylated derivatives can decompose in a time-dependent manner [27].

Physicochemical Properties

Solubility Characteristics

Maslinic acid exhibits distinct solubility patterns that reflect its hydrophobic triterpene structure and limited polar functional groups [6] [22] [23]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water and only sparingly soluble in aqueous buffer systems [22]. This limited water solubility necessitates the use of organic co-solvents or specialized formulation approaches for aqueous applications [22].

In organic solvents, maslinic acid shows variable solubility depending on solvent polarity and hydrogen bonding capacity [22] [23]. The compound exhibits good solubility in dimethyl sulfoxide at 20 milligrams per milliliter and dimethyl formamide at 15 milligrams per milliliter [22]. Ethanol provides limited solubility at approximately 0.5 milligrams per milliliter, while acetone dissolves the compound at 1 milligram per milliliter, producing a clear, colorless solution [7] [22].

Maslinic acid demonstrates complete insolubility in petroleum ether but shows good solubility in ethyl acetate, benzene, and chloroform [23]. For maximum solubility in aqueous buffer systems, the recommended approach involves initial dissolution in dimethyl sulfoxide followed by dilution with the aqueous buffer of choice [22]. Using this method, maslinic acid achieves a solubility of approximately 0.3 milligrams per milliliter in a 1:2 solution of ethanol and phosphate-buffered saline [22].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble/sparingly soluble | Sparingly soluble in aqueous buffers |

| Ethanol | 0.5 mg/mL | Low solubility |

| DMSO | 20 mg/mL | Good solubility |

| Dimethyl formamide | 15 mg/mL | Good solubility |

| Acetone | 1 mg/mL | Clear, colorless solution |

| Petroleum ether | Insoluble | Poor solubility |

| Ethyl acetate | Soluble | Good solubility |

| Benzene | Soluble | Good solubility |

| Chloroform | Soluble | Good solubility |

Melting and Boiling Points

Maslinic acid exhibits well-defined thermal transition points that reflect its crystalline structure and intermolecular interactions [6] [7] [23] [26]. The melting point of maslinic acid has been reported with slight variations across different sources, generally falling within the range of 249-269°C [1] [6] [7] [23] [26]. The most frequently cited melting point range is 266-268°C, representing the temperature at which the crystalline structure undergoes transition to the liquid phase [6] [23].

Some sources report a slightly lower melting point of 249-250°C, while others indicate values of 255°C or 267-269°C [1] [7] [26]. These variations may reflect differences in purity, crystalline form, or measurement conditions [1] [7] [26]. The relatively high melting point is consistent with the rigid pentacyclic structure and potential intermolecular hydrogen bonding between hydroxyl and carboxyl groups [6] [23].

The boiling point of maslinic acid has been predicted using computational methods rather than experimental determination, given the compound's tendency to decompose at high temperatures [7] [26]. The predicted boiling point is 570.0 ± 50.0°C, though this value represents a theoretical calculation rather than an experimentally observed transition [7] [26]. The high predicted boiling point reflects the substantial intermolecular forces and molecular complexity of the pentacyclic structure [7].

Stability and Degradation Patterns

Maslinic acid demonstrates good chemical stability under standard storage conditions when properly handled and stored [22] [30]. The compound is supplied as a crystalline solid with a stability of at least four years when stored at -20°C under appropriate conditions [22]. The recommended storage temperature range is between -20°C and 2-8°C to maintain chemical integrity over extended periods [22] [26].

Thermal stability studies indicate that maslinic acid maintains its structure at moderate temperatures but may undergo degradation at elevated temperatures [30] [31]. Formulation stability studies have shown that maslinic acid remains stable in various solvent systems for extended periods under controlled conditions [30]. In cosmetic formulations containing propylene glycol, the compound demonstrated stability for 90 days at room temperature, 40°C, and 50°C [30].

The compound exhibits hygroscopic properties, indicating a tendency to absorb moisture from the environment [7]. This characteristic necessitates careful handling and storage in moisture-controlled environments to prevent degradation or crystalline form changes [7]. Stability monitoring has revealed that particles may appear in certain formulations after three months, though these do not significantly impact product performance [30].

Degradation patterns indicate that maslinic acid is sensitive to extreme pH conditions and prolonged exposure to light [25] [31]. The compound maintains stability in the physiological pH range but may undergo hydrolytic degradation under strongly acidic or basic conditions [25]. Oxidative degradation may occur upon prolonged exposure to air and light, making storage under inert atmospheres preferable for long-term stability [22].

The biosynthesis of maslinic acid initiates through the cytoplasmic acetate/mevalonate pathway, which serves as the fundamental route for triterpene synthesis in plant cells5. This pathway operates exclusively in the cytoplasm and represents the primary mechanism by which plants generate the essential building blocks for all triterpene compounds, including maslinic acid6.

The mevalonate pathway begins with acetyl-coenzyme A as the sole carbon feedstock and proceeds through a series of well-characterized enzymatic steps6. The initial step involves the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to yield acetoacetyl-coenzyme A4. This reaction is followed by a second condensation catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A synthase, which combines acetoacetyl-coenzyme A with another molecule of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A4.

The rate-determining step of the pathway involves 3-hydroxy-3-methylglutaryl-coenzyme A reductase, one of the most highly regulated enzymes in cellular metabolism [4]. This enzyme catalyzes the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, requiring nicotinamide adenine dinucleotide phosphate as a cofactor4. The enzyme is anchored to the endoplasmic reticulum membrane while exposing its catalytic domain toward the cytosol, allowing for precise regulation of triterpene biosynthesis [4].

Following mevalonate formation, the pathway continues with two sequential phosphorylation reactions catalyzed by mevalonate kinase and phosphomevalonate kinase, producing mevalonate-5-phosphate and mevalonate-5-diphosphate, respectively4. The final step involves mevalonate diphosphate decarboxylase, which catalyzes the adenosine triphosphate-dependent decarboxylation of mevalonate-5-diphosphate to generate isopentenyl pyrophosphate, the universal five-carbon building block for all isoprenoid compounds4.

Oxidosqualene as Precursor

The formation of oxidosqualene represents a critical intermediate step in maslinic acid biosynthesis, serving as the immediate precursor for all triterpene compounds1. Oxidosqualene, more specifically 2,3-oxidosqualene, is generated through the sequential action of two key enzymes operating on isoprenoid precursors derived from the mevalonate pathway9.

Squalene synthase catalyzes the condensation of two molecules of farnesyl pyrophosphate with reduction by nicotinamide adenine dinucleotide phosphate to form squalene, a 30-carbon triterpene hydrocarbon [9]. This enzyme represents a crucial branch point between primary and secondary metabolism, as squalene serves as the precursor for both sterols and triterpenes in plant cells [9].

The subsequent conversion of squalene to 2,3-oxidosqualene is mediated by squalene epoxidase, which introduces an epoxide group at the 2,3-position of the squalene molecule1. This epoxidation reaction is essential for the subsequent cyclization process, as the epoxide group provides the necessary electrophilic center for initiating the complex polycyclization reactions catalyzed by oxidosqualene cyclases1.

Research has demonstrated that in developing olive fruits, both sterols and non-steroidal triterpenoids share 2,3-oxidosqualene as a common precursor [1]. This shared precursor highlights the metabolic flexibility of plant cells in directing carbon flux toward either primary metabolites or specialized secondary metabolites depending on physiological and environmental conditions3.

Role of β-amyrin Synthase

β-amyrin synthase functions as the pivotal enzyme responsible for the cyclization of 2,3-oxidosqualene into β-amyrin, establishing the pentacyclic triterpene scaffold that serves as the foundation for maslinic acid biosynthesis1 [12]. This oxidosqualene cyclase belongs to a specialized class of enzymes that catalyze complex polycyclization reactions with complete regio- and stereospecificity [13].

The enzymatic mechanism of β-amyrin synthase involves the precise folding and cyclization of the linear 2,3-oxidosqualene substrate through a series of carbocation intermediates13. The enzyme utilizes several conserved motifs that are essential for its catalytic function, including the Gln-Trp motifs, Asp-Cys-Thr-Ala-Glu motif, and Met-Trp-Cys-Tyr-Cys-Arg motif [12]. These structural elements stabilize carbocation intermediates during the cyclization process and ensure the formation of the correct pentacyclic framework12.

Functional characterization studies have revealed that the active site cavity of β-amyrin synthase spans approximately 610 amino acid residues, with a highly conserved domain located between residues 604-618 [12]. The enzyme demonstrates remarkable specificity in producing the oleanane-type triterpene scaffold, which differs from other pentacyclic triterpenes such as lupeol or α-amyrin in its stereochemical configuration14.

Recent research has identified specific amino acid residues that contribute to the catalytic efficiency of β-amyrin synthase [14]. For instance, studies on β-amyrin synthase from Gentiana straminea revealed that a tyrosine residue at position 560 significantly enhances enzyme efficiency compared to histidine at the same position [14]. Site-directed mutagenesis experiments demonstrated that this single amino acid substitution can increase β-amyrin production by up to 38% [14].

Conversion Pathways from β-amyrin to Maslinic Acid

The transformation of β-amyrin to maslinic acid involves a series of oxidative modifications catalyzed by specialized cytochrome P450 monooxygenases3 [15]. This conversion pathway represents the final steps in maslinic acid biosynthesis and requires the coordinated action of multiple enzymes to achieve the specific hydroxylation and oxidation patterns characteristic of maslinic acid16.

The initial oxidation step involves the conversion of β-amyrin to erythrodiol through the introduction of a hydroxyl group at the C-2 position15. This reaction is followed by further oxidation at the C-28 position, converting the terminal methyl group to a carboxyl group through a series of three consecutive oxidation reactions3. The C-28 oxidation proceeds through hydroxyl, aldehyde, and carboxyl intermediates, ultimately producing oleanolic acid19.

CYP716A48 has been identified as the primary enzyme responsible for C-28 oxidation of β-amyrin in olive plants3. This cytochrome P450 enzyme catalyzes the multistep oxidation of the C-28 methyl group, producing oleanolic acid as the immediate precursor to maslinic acid3. Functional characterization studies have confirmed that CYP716A48 exhibits broad substrate specificity, accepting β-amyrin, α-amyrin, and lupeol as substrates3.

The final step in maslinic acid biosynthesis involves the 2α-hydroxylation of oleanolic acid, catalyzed by CYP716C673. This enzyme demonstrates specific activity toward oleanane-type triterpenes, introducing a hydroxyl group at the C-2α position to generate the characteristic dihydroxy structure of maslinic acid3. Research has shown that CYP716C67 exhibits high specificity for oleanolic acid as a substrate, distinguishing it from other CYP716 family members16.

Alternative enzymatic pathways have been identified in different plant species, with CYP716C53 serving as an additional 2α-hydroxylase capable of converting oleanolic acid to maslinic acid18. These alternative pathways suggest that maslinic acid biosynthesis has evolved multiple times across plant lineages, reflecting the biological significance of this compound22.

Biosynthetic Relationship with Other Triterpenes

Maslinic acid biosynthesis shares fundamental pathways and intermediates with numerous other triterpene compounds, reflecting the interconnected nature of plant secondary metabolism4. The shared utilization of common precursors and enzymatic machinery demonstrates the evolutionary relationships among different triterpene biosynthetic pathways22.

The mevalonate pathway serves as the universal starting point for all triterpene compounds synthesized in the cytoplasm4. Beyond maslinic acid, this pathway contributes to the biosynthesis of sterols, sesquiterpenes, and other pentacyclic triterpenes23. The branch point occurs at the level of 2,3-oxidosqualene, where different oxidosqualene cyclases direct the precursor toward distinct triterpene scaffolds1.

β-amyrin serves as the common precursor for multiple oleanane-type triterpenes, including oleanolic acid, erythrodiol, and uvaol1. The specific triterpene products formed depend on the particular combination of cytochrome P450 enzymes present in different plant species and tissues19. For example, CYP716A subfamily enzymes typically catalyze C-28 oxidation reactions, while CYP716C subfamily enzymes perform C-2α hydroxylation22.

Research has revealed that many plant species contain multiple triterpene biosynthetic pathways operating simultaneously21. In Nicotiana attenuata, for instance, different oxidosqualene cyclases produce diverse triterpene scaffolds that are subsequently modified by specific cytochrome P450 enzymes [21]. This metabolic diversity allows plants to produce complex mixtures of triterpene compounds with varying biological activities24.

The biosynthetic relationship extends to ursane-type triterpenes such as ursolic acid, which shares similar oxidation patterns but derives from α-amyrin rather than β-amyrin3. The parallel pathways for oleanane and ursane triterpenes often involve homologous enzymes with similar catalytic activities but different substrate specificities19.

Ecological Function as a Phytoalexin

Maslinic acid functions as a phytoalexin, representing a crucial component of plant defense systems against various biotic and abiotic stresses26. Phytoalexins are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress, and maslinic acid exemplifies this class of defensive secondary metabolites25.

The antimicrobial properties of maslinic acid contribute significantly to plant protection against fungal, bacterial, and other pathogenic organisms26. Research has demonstrated that maslinic acid exhibits broad-spectrum antimicrobial activity, inhibiting the growth of various plant pathogens through multiple mechanisms28. The compound interferes with pathogen cell membrane integrity and disrupts essential metabolic processes28.

Stress-induced synthesis represents a hallmark characteristic of phytoalexin function, and maslinic acid accumulation increases dramatically in response to pathogen attack or environmental stress25. Studies have shown that maslinic acid levels can increase several-fold within hours of pathogen inoculation or exposure to elicitor compounds29. This rapid synthesis response enables plants to mount effective defense responses against invading organisms32.

The antioxidant properties of maslinic acid contribute to its protective function during stress conditions29. The compound effectively scavenges reactive oxygen species generated during pathogen attack or environmental stress, protecting cellular components from oxidative damage30. Research has demonstrated that maslinic acid prevents lipid peroxidation and maintains membrane integrity under oxidative stress conditions33.

Signal transduction pathways involved in maslinic acid synthesis connect pathogen recognition to defensive compound production29. The compound modulates inflammatory responses through inhibition of nuclear factor-kappa B and other stress-responsive transcription factors29. These signaling mechanisms ensure that maslinic acid synthesis occurs specifically when and where defensive compounds are needed25.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Melting Point

UNII

Mechanism of Action

Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes.

Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis.

Vapor Pressure

Other CAS

Wikipedia

4,4'-Dihydroxybenzophenone

Use Classification

General Manufacturing Information

Malinic acid is available as a dietary supplement as being a strong antioxidant and natural anti-inflammatory; available in consumer products such as olive oil, high protein fiber bars and skin care lotion products

Analytic Laboratory Methods

Triterpenic acids, such as maslinic acid and oleanolic acid, are commonly found in olive fruits and have been associated with many health benefits. The drying and extraction methods, as well as the solvents used, are critical factors in the determination of their concentration in plant tissues. Thus, there is an emerging need for standardization of an efficient extraction protocol that determines triterpenic acid content in olive fruits. To evaluate common extraction methods of triterpenic acids from olive fruits and to determine the effect of the drying method on their content in order to propose an optimum protocol for their quantification. The efficacy of different drying and extraction methods was evaluated through the quantification of maslinic acid and oleanolic acid contents using the reversed-phase HPLC technique. Data showed that ultrasonic assisted extraction with ethanol or a mixture of ethanol:methanol (1:1, v/v) resulted in the recovery of significantly higher amounts of triterpenic acids than other methods used. The drying method also affected the estimated triterpenic acid content; frozen or lyophilized olive fruit material gave higher yields of triterpenic acids compared with air-dried material at both 35 degrees C and 105degrees C...

A liquid chromatography-mass spectrometry method was developed and validated for the quantitative determination of seven triterpenoids, 3-beta-O-alpha-L-arabinopyranosylsiaresinolic acid-28-O-beta-D-glucopyranosyl ester, ziyuglycoside I, pomolic acid, maslinic acid, colosic acid, oleanolic acid and ursolic acid in Pyrola decorata H. Andres. Chromatographic separation was achieved on a Hypersil C18 column using isocratic elution followed by a linear gradient elution of methanol and water as mobile phase. The analytes were ionized by atmospheric pressure chemical ionization source and determined on selected ion monitoring mode. All analytes showed good linearity (r2 > or = 0.9984) within the test ranges and the recovery rates were 94.5% - 103.3%. Satisfactory precision and reproducibility were obtained with relative standard deviation less than 5%. The method was simple, accurate and performed well in application to the determination of twenty commercial samples of P. decorata collected from different regions of China. It could be used for the quality control of both plant materials and preparations of P. decorata.